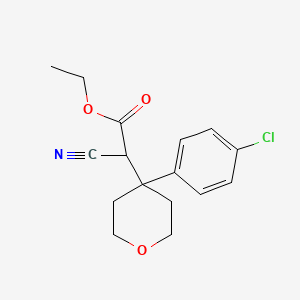
(4-{4-Chloro-phenyl}-tetrahydro-pyran-4-yl)-cyano-acetic acid ethyl ester
Katalognummer B8407356
Molekulargewicht: 307.77 g/mol
InChI-Schlüssel: KSWUNUWGEICNGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07166616B2
Procedure details


A stirred solution of (4-{4-chloro-phenyl}-tetrahydro-pyran-4-yl)-cyano-acetic acid ethyl ester (3.3 g, Reference Example 22) in ethylene glycol (50 mL) was treated with a solution of potassium hydroxide (5 g) in water (10 mL) in one portion and then heated at reflux temperature for 23 hours. The resultant pale amber solution was evaporated and the oily residue was treated with water (50 mL). The mixture was washed with diethyl ether (20 mL), then ice-cooled, then acidified to pH 1 by addition of concentrated hydrochloric acid (3 mL) and then extracted with diethyl ether (50 mL). The organic extract was washed with water (25 mL) then dried over magnesium sulfate and then evaporated to give the title compound (3.42 g) as a colourless oil, which slowly crystallised on standing. LC-MS: RT=2.92 minutes, MS(ES+): 253 and 255(M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[CH:5]([C:8]1([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)C#N)C.[OH-].[K+]>C(O)CO.O>[Cl:20][C:17]1[CH:18]=[CH:19][C:14]([C:8]2([CH2:5][C:4]([OH:21])=[O:3])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)=[CH:15][CH:16]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C#N)C1(CCOCC1)C1=CC=C(C=C1)Cl)=O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 23 hours
|
|
Duration
|
23 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant pale amber solution was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the oily residue was treated with water (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with diethyl ether (20 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
ice-cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
acidified to pH 1 by addition of concentrated hydrochloric acid (3 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCOCC1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.42 g | |
| YIELD: CALCULATEDPERCENTYIELD | 125.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

